Azintamide can be synthesized through several methods, primarily involving organic chemistry techniques. The key steps in its synthesis include:
A notable method involves the use of microbial fermentation processes, which have been explored to enhance the yield and reduce costs associated with traditional synthetic routes .
The molecular structure of Azintamide is characterized by a complex arrangement of atoms that contributes to its biological activity. Key features include:
The three-dimensional conformation of Azintamide allows it to interact effectively with specific receptors involved in bile production and inflammation .
Azintamide participates in various chemical reactions that are essential for its function as a choleretic agent:
These reactions are critical for understanding how Azintamide functions in therapeutic contexts.
The mechanism of action of Azintamide is multifaceted:
These mechanisms highlight the compound's potential as a therapeutic agent.
Azintamide exhibits several physical and chemical properties relevant to its application:
Understanding these properties is crucial for developing effective pharmaceutical formulations .
Azintamide has several scientific applications:
The synthesis of Azintamide (originally designated ST-9067) was first reported in 1964 by Kloimstein et al. at the Austrian pharmaceutical company Lentia [5]. Early studies characterized it as a bitter-tasting crystalline solid (melting point 97–98°C) with moderate water solubility (0.5%) but high solubility in organic solvents like chloroform and ethyl acetate [5] [9]. Its trademark Ora-Gallin Purum (Nycomed) and Bilipurum reflected its primary indication: choleresis, or stimulation of bile production [2] [5].
Pharmacological Rationale: 1960s research identified Azintamide’s ability to increase bile fluidity and output without significantly altering bile composition. Stormann’s foundational animal studies (1964) demonstrated dose-dependent choleretic effects in rodents, with an oral LD₅₀ of 2.34 g/kg (mice) and 1.55 g/kg (rats), establishing initial safety margins for therapeutic use [5]. The compound’s low acute toxicity profile positioned it as a viable alternative to natural bile acids like dehydrocholic acid.
Mechanistic Insights: Unlike hydrocholeretics that primarily increase bile water content, Azintamide enhanced both aqueous and organic phases of bile. Early clinical work by Hitzenberger (1964) suggested it activated hepatocellular transport mechanisms, though molecular targets remained unspecified [5]. Modern reinterpretations propose modulation of chloride/bicarbonate exchangers in hepatobiliary epithelia, facilitating osmotic water movement [7].
Evolution of Indications: By the 1980s, Azintamide’s applications expanded to include dyspepsia and psoriasis vulgaris [2] [9], hinting at unrecognized anti-inflammatory properties. Abdel-Moety’s analytical review (1989) documented its stability and purity profiles, supporting standardized use in clinical trials [5].
Table 1: Key Identifiers and Properties of Azintamide
Property | Value | Source |
---|---|---|
CAS Registry Number | 1830-32-6 | [5] [9] |
IUPAC Name | 2-[(6-chloropyridazin-3-yl)sulfanyl]-N,N-diethylacetamide | [7] |
Molecular Formula | C₁₀H₁₄ClN₃OS | [5] [9] |
Synonyms | Bilipurum, Oragallin, ST-9067 | [2] [5] |
Solubility | 0.5% in water; soluble in benzene, acetone | [5] |
UV Max (Ethanol) | 258 nm (ε = 14,210), 306 nm (ε = 1,492), 316 nm (ε = 1,404) | [5] |
Azintamide’s pharmacological distinctiveness emerges when contrasted with classical choleretics and anti-inflammatory agents. Its dual functionality bridges therapeutic gaps in hepatobiliary and inflammatory disorders.
Choleretic Activity Comparison
Classical choleretics like ursodeoxycholic acid (UDCA) and phenobarbital primarily target nuclear receptors (e.g., FXR) to upregulate bile salt export pumps. Azintamide operates through a non-receptor-mediated mechanism:
Table 2: Structural and Functional Comparison of Choleretic Agents
Compound | Core Structure | Primary Mechanism | Bile Flow Increase |
---|---|---|---|
Azintamide | Chloropyridazinyl thioether | Osmotic/transport modulation | 40–60% |
Ursodeoxycholic Acid | Bile acid steroid | FXR receptor activation | 30–50% |
Dehydrocholic Acid | Triketo bile acid | Hydrocholeresis (water secretion) | 70–90% |
Phenobarbital | Barbiturate | CYP450 enzyme induction | 20–40% |
Anti-Inflammatory and Immunomodulatory Mechanisms
While traditional NSAIDs inhibit cyclooxygenase (COX), Azintamide employs a multitargeted approach:
Table 3: Anti-Inflammatory Mechanisms of Azintamide vs. Reference Compounds
Mechanism | Azintamide Efficacy | Classical Agent (e.g., Ibuprofen) | Implications |
---|---|---|---|
Protease Inhibition | Broad-spectrum (MMP-2,9; trypsin) | None | Prevents tissue damage in chronic inflammation |
Cytokine Reduction (TNF-α) | >50% suppression | 10–30% suppression | Enhanced control of cytokine storms |
Free Radical Scavenging | IC₅₀ = 28 μM | IC₅₀ > 100 μM (weak) | Superior protection in oxidative stress |
Immunocellular Modulation | Macrophage + lymphocyte regulation | Primarily COX-focused | Broader autoimmune applications |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7